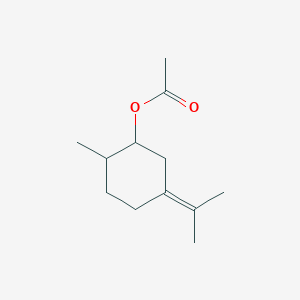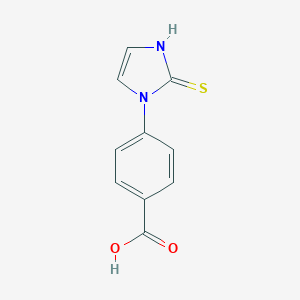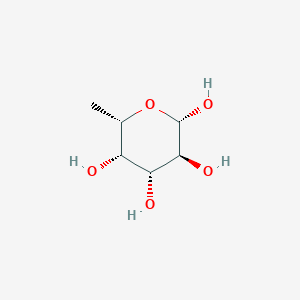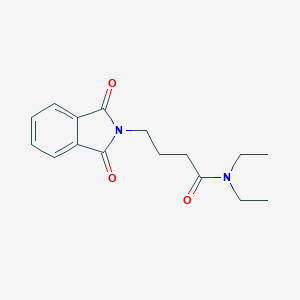
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, also known as DEIDIB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DEIDIB belongs to the class of isoindoline compounds and is a derivative of phthalimide. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has led to its investigation as a potential treatment for various diseases.
Mecanismo De Acción
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide works by inhibiting the activity of PDE4, an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE4, N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide increases the levels of cAMP, which has been shown to have a range of effects on various physiological processes, including inflammation, immune function, and neurotransmitter signaling.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and neuroprotective effects. It has been studied for its potential use in treating a range of diseases, including neurodegenerative disorders, autoimmune diseases, and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has several advantages as a research tool, including its high degree of purity and its ability to selectively target specific enzymes and receptors in the body. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide, including further investigation of its mechanisms of action, its potential therapeutic applications in various diseases, and the development of novel derivatives with improved pharmacological properties. Additionally, there is a need for further studies to evaluate the safety and efficacy of N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide in preclinical and clinical settings.
Métodos De Síntesis
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with diethylamine, followed by the addition of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide with a high degree of purity.
Aplicaciones Científicas De Investigación
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a range of effects on various enzymes and receptors in the body, including modulating the activity of the enzyme phosphodiesterase 4 (PDE4) and the adenosine A2A receptor.
Propiedades
Número CAS |
10312-36-4 |
|---|---|
Nombre del producto |
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide |
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
4-(1,3-dioxoisoindol-2-yl)-N,N-diethylbutanamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-17(4-2)14(19)10-7-11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clave InChI |
NCCXKYUWIXTJAF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCN(CC)C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Otros números CAS |
10312-36-4 |
Sinónimos |
N,N-Diethyl-1,3-dioxo-2-isoindolinebutyramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



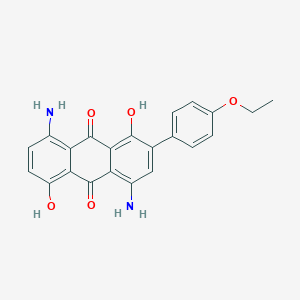
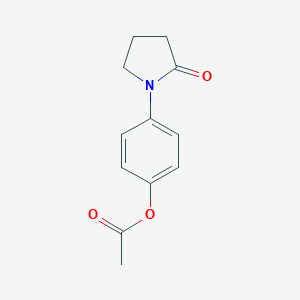

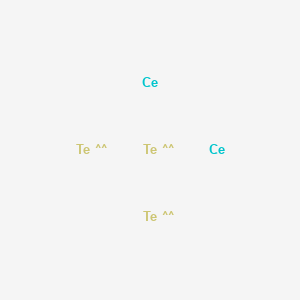
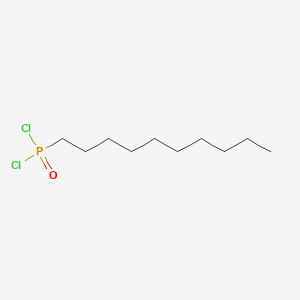
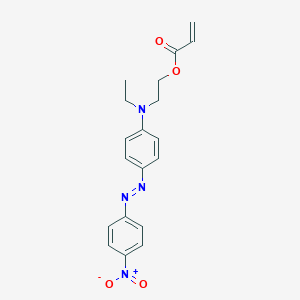

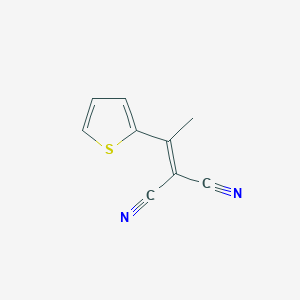
![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
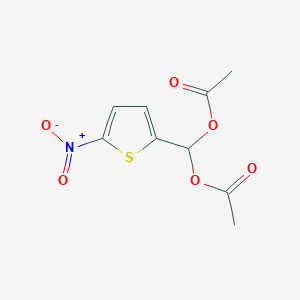
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
